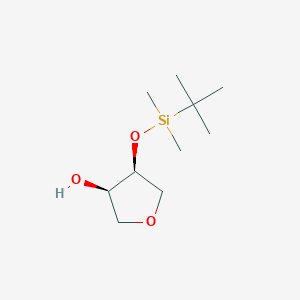

cis-4-((Tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol

Description

cis-4-((Tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol is a silyl-protected tetrahydrofuran derivative characterized by a tert-butyldimethylsilyl (TBS) ether group at the 4-position and a hydroxyl group at the 3-position of the tetrahydrofuran ring. The TBS group serves as a protective moiety for alcohols, enhancing steric bulk and hydrophobicity while stabilizing the compound under acidic or basic conditions . This compound is frequently utilized in synthetic organic chemistry, particularly in nucleoside and carbohydrate synthesis, where selective protection of hydroxyl groups is critical .

Properties

Molecular Formula |

C10H22O3Si |

|---|---|

Molecular Weight |

218.36 g/mol |

IUPAC Name |

(3R,4S)-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol |

InChI |

InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-9-7-12-6-8(9)11/h8-9,11H,6-7H2,1-5H3/t8-,9+/m1/s1 |

InChI Key |

YSNOZTORLKKZMT-BDAKNGLRSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1COC[C@H]1O |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1COCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol typically involves the protection of hydroxyl groups and the formation of tetrahydrofuran rings. One common method includes the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) to protect the hydroxyl group, followed by cyclization to form the tetrahydrofuran ring. The reaction conditions often involve the use of a base such as imidazole or triethylamine to facilitate the silylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

(3R,4S)-4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and interactions.

Medicine: It is a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R,4S)-4-((tert-Butyldimethylsilyl)oxy)tetrahydrofuran-3-ol involves its interaction with various molecular targets. The silyl ether group can be selectively removed under mild conditions, allowing for further functionalization of the molecule. The tetrahydrofuran ring provides a stable scaffold for the attachment of other functional groups, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

(a) Cis-4-Methyltetrahydrofuran-3-ol (CAS 1932610-18-8)

- Structure : Shares the tetrahydrofuran backbone but replaces the TBS group with a methyl group.

- Properties :

- Reactivity : The unprotected hydroxyl group facilitates direct derivatization but requires protection in multi-step syntheses .

(b) Ethyl 2-((tert-Butyldimethylsilyl)oxy)-4-hydroxy-4-phenyl-butanoate-4-d ()

Functional Group Variations

(a) cis-4-Aminotetrahydrofuran-3-ol Hydrochloride (CAS 942400-34-2)

- Structure: Replaces the TBS group with an amino group, forming a hydrochloride salt.

- Properties :

- Applications : Used in peptidomimetics and bioactive molecule design due to its amine functionality .

(b) BIS[3-(Triethoxysilyl)propyl]tetrasulfide (CAS 40372-72-3)

- Structure : Contains multiple silyl ether and sulfide groups on a propyl chain.

- Properties :

Physical and Chemical Property Comparison

Q & A

Q. What is the role of the tert-butyldimethylsilyl (TBDMS) group in the synthesis of cis-4-((Tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol?

The TBDMS group acts as a protective moiety for hydroxyl groups during multi-step syntheses. Its steric bulk prevents undesired side reactions (e.g., oxidation or nucleophilic substitution) at the 4-position of the tetrahydrofuran ring. For example, in the synthesis of related tetrahydrofuran derivatives, TBDMS protection is applied early to preserve stereochemical integrity during subsequent reactions like hydrogenolysis or acylation .

Q. How is the stereochemical configuration (cis/trans) of the compound confirmed experimentally?

Stereochemistry is typically validated using nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography. For instance, NOE correlations between the 3-OH proton and adjacent protons on the tetrahydrofuran ring can confirm the cis configuration. High-resolution mass spectrometry (HR-MS) and chiral chromatography are also employed to verify enantiopurity .

Q. What purification methods are effective for isolating this compound?

Flash column chromatography using hexane/ethyl acetate gradients (e.g., 4:1 to 1:1 ratios) is standard. For polar intermediates, silica gel with dichloromethane/methanol may be used. Post-purification, compounds are often characterized via H NMR, C NMR, and FT-IR to confirm purity (>95%) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the yield of this compound in multi-step syntheses?

Reaction optimization is critical. For example:

- Low-temperature lithiation (-78°C in THF) minimizes side reactions during silylation .

- Hydrogenolysis at 0°C in THF with palladium catalysts preserves the TBDMS group while cleaving benzyl ethers .

- Acylation in acetonitrile/water mixtures (1:1) at 37°C ensures efficient thioether formation without epimerization .

Q. What analytical strategies resolve contradictions in stereochemical assignments reported for similar tetrahydrofuran derivatives?

Discrepancies often arise from differing synthetic routes or characterization limits. Strategies include:

Q. How does the TBDMS group impact the compound’s reactivity in downstream functionalization?

The TBDMS group’s stability under acidic/basic conditions enables selective deprotection. For example:

- TBAF (tetrabutylammonium fluoride) in THF cleaves TBDMS ethers quantitatively, regenerating the hydroxyl group for further reactions (e.g., glycosylation or phosphorylation) .

- Selective acylation at the 3-OH position (unprotected) while retaining the TBDMS-protected 4-OH is feasible using acetic anhydride in pyridine .

Methodological Comparison Table

Data Contradiction Analysis

- Discrepancy in Yields : reports 81% yield for a TBDMS-protected intermediate using n-BuLi at -78°C, while cites 78% under similar conditions. This variation may stem from trace moisture affecting lithiation efficiency.

- Stereochemical Outcomes : emphasizes cis-configuration’s biological relevance, whereas notes trans-isomers exhibit altered reactivity. Researchers must validate configurations contextually.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.